Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with the molecular formula C21H21NO4S . This compound is known for its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps. One common method includes the reaction of benzhydryl chloride with a suitable thia-azabicyclo heptane precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tazobactam: Another thia-azabicyclo compound with similar structural features.
Sulbactam: Shares the bicyclic structure but differs in functional groups.
Clavulanic Acid: A beta-lactamase inhibitor with a related bicyclic structure.
Uniqueness
Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific combination of functional groups and the benzhydryl moiety.
Biological Activity
Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a thiazolidine ring structure. Its molecular formula is C21H21NO4S, and it has a molecular weight of approximately 383.46 g/mol. The specific stereochemistry of the compound plays a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H21NO4S |
Molecular Weight | 383.46 g/mol |
CAS Number | 76911-24-5 |
Solubility | Soluble in DMSO |
Boiling Point | Not specified |
Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exhibits its biological effects primarily through the inhibition of beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics, thus the compound serves as a beta-lactamase inhibitor, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Antimicrobial Activity
While the compound itself has been noted to have weak antibacterial properties, its primary role is as an adjunct to existing antibiotics. In studies involving various bacterial strains, it has been shown to restore the activity of antibiotics like penicillin and cephalosporins when used in combination therapy .
Case Studies
- Combination Therapy with Penicillin : A study demonstrated that the addition of Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate significantly increased the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to penicillin, highlighting its potential in treating resistant infections .
- In Vivo Efficacy : In animal models, the compound was tested alongside various beta-lactam antibiotics against infections caused by Enterobacteriaceae. Results indicated a marked improvement in treatment outcomes when the compound was included in the regimen, suggesting its utility in clinical settings .
Safety and Toxicity
The safety profile of Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has been evaluated in preclinical studies. It exhibited low toxicity levels at therapeutic doses, making it a promising candidate for further development in antibiotic therapy .
Properties
IUPAC Name |
benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUCAWYSMPKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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